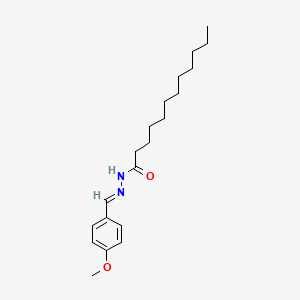
N'-(4-Methoxybenzylidene)dodecanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-Methoxybenzylidene)dodecanohydrazide is an organic compound with the molecular formula C20H32N2O2 It is a derivative of hydrazide, characterized by the presence of a methoxybenzylidene group attached to a dodecanohydrazide backbone
準備方法
Synthetic Routes and Reaction Conditions
N’-(4-Methoxybenzylidene)dodecanohydrazide can be synthesized through a condensation reaction between 4-methoxybenzaldehyde and dodecanohydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for N’-(4-Methoxybenzylidene)dodecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-(4-Methoxybenzylidene)dodecanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazines or amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
N’-(4-Methoxybenzylidene)dodecanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound may have potential as a bioactive agent, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of N’-(4-Methoxybenzylidene)dodecanohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N’-(4-Methoxybenzylidene)decanohydrazide
- N’-(3-Methoxybenzylidene)dodecanohydrazide
- N’-(4-Hydroxy-3-Methoxybenzylidene)dodecanohydrazide
Uniqueness
N’-(4-Methoxybenzylidene)dodecanohydrazide is unique due to its specific structural features, such as the methoxybenzylidene group and the dodecanohydrazide backbone. These features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. For example, the presence of the methoxy group can influence the compound’s reactivity and solubility, which can be advantageous in certain synthetic and industrial processes.
特性
CAS番号 |
303087-36-7 |
|---|---|
分子式 |
C20H32N2O2 |
分子量 |
332.5 g/mol |
IUPAC名 |
N-[(E)-(4-methoxyphenyl)methylideneamino]dodecanamide |
InChI |
InChI=1S/C20H32N2O2/c1-3-4-5-6-7-8-9-10-11-12-20(23)22-21-17-18-13-15-19(24-2)16-14-18/h13-17H,3-12H2,1-2H3,(H,22,23)/b21-17+ |
InChIキー |
XLGSKPJMOAXMRI-HEHNFIMWSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC |
正規SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-N'-[(E)-1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B11985280.png)
![N'-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11985290.png)
![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(2-chlorophenyl)-2-propenoate](/img/structure/B11985291.png)
![3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11985292.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11985296.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11985305.png)


![2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11985312.png)

![5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985318.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11985321.png)
![3-tert-butyl-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985326.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985327.png)
